![molecular formula C15H16N2O3S B12957185 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime](/img/structure/B12957185.png)
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime is a compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and an ethanone oxime moiety
Métodos De Preparación
The synthesis of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime typically involves the following steps:
Formation of the Ethanone Intermediate: The initial step involves the preparation of the ethanone intermediate through a Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst.
Oxime Formation: The ethanone intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to form the oxime. This reaction is typically carried out in an aqueous or alcoholic medium.
Methylsulfonylation: The final step involves the introduction of the methylsulfonyl group through a sulfonylation reaction. This step uses a sulfonyl chloride and a base to achieve the desired substitution.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction of the oxime group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for this reaction include alkoxides, thiolates, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of their functions. The methylsulfonyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime can be compared with other similar compounds, such as:
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone: Lacks the oxime group, resulting in different reactivity and biological activity.
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Hydrazone: Contains a hydrazone group instead of an oxime, leading to variations in its chemical and biological properties.
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Thiosemicarbazone:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H16N2O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(NZ)-N-[1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-6-13(10-16-11)15(17-18)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10,18H,9H2,1-2H3/b17-15- |
Clave InChI |
GYTLYWQDGKQKLH-ICFOKQHNSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)/C(=N\O)/CC2=CC=C(C=C2)S(=O)(=O)C |
SMILES canónico |
CC1=NC=C(C=C1)C(=NO)CC2=CC=C(C=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


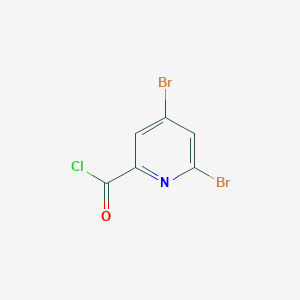
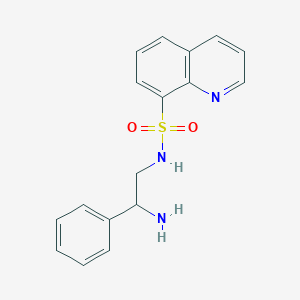
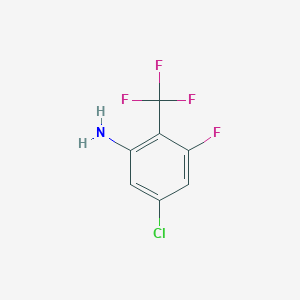

![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)
![1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine](/img/structure/B12957142.png)
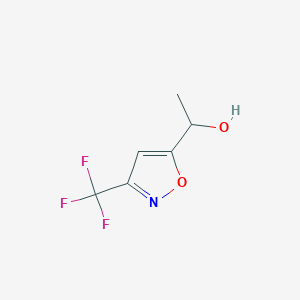




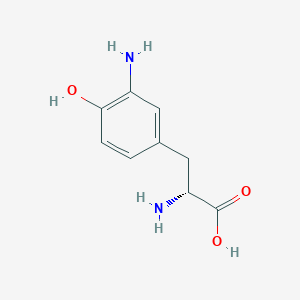
![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)

